1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid
Description
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid is a structurally complex imidazole derivative featuring:
- A tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines, attached via a two-carbon ethyl linker to the imidazole nitrogen at position 1.
This compound serves as a key intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery, where the Boc group ensures selective reactivity during multi-step syntheses . Its structural flexibility allows for modifications to enhance pharmacokinetic properties or target specificity.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-6-8(9(15)16)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVJAQLQWHJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Carboxylic Acid
To prevent side reactions during alkylation, the carboxylic acid is typically protected as a methyl ester. This is achieved via acid-catalyzed esterification:
Synthesis of Boc-Protected 2-Aminoethyl Mesylate
-
Protection of ethanolamine :
Ethanolamine is treated with Boc anhydride in the presence of triethylamine (TEA) in dichloromethane (DCM): -
Conversion to mesylate :
The hydroxyl group is activated using methanesulfonyl chloride (MsCl) and TEA:
Alkylation of Imidazole-4-carboxylate
The 1-position of the imidazole is deprotonated with a strong base (e.g., NaH) in tetrahydrofuran (THF), followed by nucleophilic substitution with the mesylate:
Deprotection of the Carboxylic Acid
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture:
Table 1: Reaction Conditions and Yields for Synthetic Route 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carboxylic acid protection | H, MeOH | 90–95 |
| Mesylate formation | MsCl, TEA, DCM | 85–90 |
| Alkylation | NaH, THF, 0°C to rt | 60–70 |
| Ester hydrolysis | LiOH, THF/HO | 95–98 |
Synthetic Route 2: Mitsunobu Reaction for Ether Formation
Preparation of Boc-Protected 2-Aminoethanol
Ethanolamine is Boc-protected as described in Section 2.2.
Mitsunobu Coupling
The Mitsunobu reaction facilitates ether formation between the imidazole’s 1-position and Boc-protected 2-aminoethanol. However, this method is less common due to competing side reactions at the imidazole’s 3-position:
Table 2: Comparison of Alkylation vs. Mitsunobu Approaches
| Parameter | Alkylation Route | Mitsunobu Route |
|---|---|---|
| Regioselectivity | High (1-position favored) | Moderate (3-position may compete) |
| Yield | 60–70% | 40–50% |
| Functional Group Tolerance | Boc stable | Sensitive to redox conditions |
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions produce various substituted imidazole derivatives.
Scientific Research Applications
The compound 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid (CAS No. 107495580) is a significant molecule in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.
Basic Information
- Molecular Formula : C11H17N3O4
- Molecular Weight : 269.30 g/mol
- Structure : The compound features an imidazole ring, which is crucial for its biological activity, along with a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
A study investigated derivatives of imidazole compounds, including this specific molecule, for their anticancer properties. The results indicated that modifications on the imidazole ring could enhance cytotoxic effects against cancer cell lines, demonstrating its potential as a lead compound in anticancer drug design .
Biochemical Applications
The compound is also utilized in biochemical assays due to its ability to interact with biological macromolecules.
Case Study: Enzyme Inhibition
Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, derivatives were tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, revealing promising inhibition rates that suggest further exploration of this compound's derivatives could yield effective enzyme inhibitors .
Synthesis of Peptides
The tert-butoxycarbonyl group serves as a protective group during peptide synthesis. This application is vital in the field of peptide chemistry, where protecting groups are necessary to prevent unwanted reactions during synthesis.
Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Cleavage Conditions | Application |
|---|---|---|---|
| Boc | High | Acidic (TFA) | Peptide synthesis |
| Fmoc | Moderate | Basic (Piperidine) | Peptide synthesis |
| Z | Moderate | Acidic or basic | Peptide synthesis |
Drug Development
The imidazole scaffold is prevalent in many pharmaceutical agents, particularly antifungal and anti-inflammatory drugs. The compound's structure can be modified to enhance bioavailability and target specificity.
Case Study: Antifungal Agents
Research into imidazole derivatives has shown that they can inhibit fungal growth by interfering with ergosterol biosynthesis. Compounds similar to this compound have been identified as potential candidates for developing new antifungal therapies .
Mechanism of Action
The mechanism of action of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid involves the cleavage of the Boc group under acidic conditions, releasing the free amine. The imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with five analogous imidazole derivatives, focusing on structural features, molecular properties, and applications:
4-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-2-carboxylic acid
- Structure: Boc-protected amino group at position 4, methyl group at position 1, carboxylic acid at position 2.
- Molecular Formula : C₁₀H₁₅N₃O₄ .
- Key Differences :
- Substitution pattern (Boc at position 4 vs. position 1 in the target compound).
- Presence of a methyl group at position 1 reduces steric hindrance compared to the ethyl-Boc linker.
- Applications : Used as a building block for protease inhibitors due to its rigid imidazole-carboxylic acid framework .
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid
- Structure : Boc-protected piperidin-4-yl group at position 2, carboxylic acid at position 4.
- Molecular Formula : C₁₄H₂₁N₃O₄; Molecular Weight : 295.34 .
- Carboxylic acid at position 4 aligns with the target compound, but the piperidine substituent alters electronic properties.
- Applications : Explored in neurological drug candidates targeting imidazole-linked receptors .
Ethyl 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate
- Structure: Ethyl ester at position 2, Boc-amino group at position 4, methyl group at position 1.
- Molecular Formula : C₁₂H₁₉N₃O₄ .
- Key Differences :
- Ethyl ester instead of carboxylic acid increases lipophilicity, favoring passive diffusion in biological systems.
- Methyl group at position 1 simplifies synthesis but limits functionalization.
- Applications : Intermediate in prodrug development where ester hydrolysis releases the active carboxylic acid .
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-1H-imidazole-4-carboxylic acid
- Structure : Fluorinated benzyl group at position 1, carboxylic acid at position 4.
- Key Differences :
- Aromatic substituent with electron-withdrawing groups (-F, -CF₃) enhances metabolic stability and receptor affinity.
- Absence of a Boc group simplifies synthesis but limits controlled deprotection strategies.
- Applications: Potential use in antiviral or anti-inflammatory agents due to fluorinated aromatic interactions .
N-Boc-1-trityl-D-histidine
- Structure: Boc-protected amino group, trityl-protected imidazole, and D-histidine backbone.
- Molecular Formula : C₃₂H₃₄N₄O₄ .
- Key Differences: Chiral center and amino acid backbone distinguish it from simpler imidazole-carboxylic acid derivatives. Trityl group provides steric protection but complicates solubility.
- Applications : Critical in asymmetric synthesis of bioactive peptides and enzyme inhibitors .
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
Boc Group Utility : The Boc group in the target compound and analogs (e.g., ) enables selective deprotection under acidic conditions, critical for sequential synthetic strategies. However, its bulkiness may hinder solubility, necessitating optimization for in vivo applications.
Substituent Effects : Piperidine () and fluorinated benzyl () groups demonstrate how steric and electronic modifications can tailor bioavailability and target engagement.
Biological Activity
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid, also known as a derivative of imidazole, is a compound that has garnered attention due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C15H25N3O4
- Molecular Weight : 311.3767 g/mol
- CAS Number : 1427460-26-1
The mechanism of action for imidazole derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The presence of the tert-butoxycarbonyl (Boc) group in this compound may influence its solubility and reactivity, which are critical for its biological activity. The Boc group can be selectively removed under certain conditions, which potentially allows for the activation of the imidazole ring for further reactions or interactions with biological targets.
Antiviral Activity
Research has indicated that imidazole derivatives exhibit antiviral properties. For instance, compounds similar to our target have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV). In a study comparing various β-amino acid heterocycles, certain derivatives demonstrated significant antiviral activity with protection rates exceeding 69% at concentrations around 500 μg/mL .
Antibacterial Activity
Imidazole compounds are also noted for their antibacterial effects. A study highlighted that specific derivatives could inhibit bacterial growth effectively, making them candidates for developing new antibiotics. The structural modifications in the imidazole ring can enhance these properties by improving binding affinity to bacterial enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives has been documented in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antiviral | Protection rate > 69% | |
| Antibacterial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of cytokines |
Case Study 1: Antiviral Efficacy
In a comparative study on β-amino acid heterocycles, derivatives were tested against TMV. The compound exhibited a curative activity of 56.8% and a protection activity of 69.1% at a concentration of 500 μg/mL, indicating its potential as an antiviral agent .
Case Study 2: Bacterial Inhibition
A series of imidazole derivatives were assessed for their antibacterial properties against common pathogens. The results showed that certain modifications led to enhanced inhibition zones in agar diffusion tests, suggesting that structural variations significantly impact their antibacterial efficacy .
Q & A
Q. What are the optimal strategies for synthesizing 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the aminoethyl side chain using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaOH) in acetonitrile .
Imidazole Core Formation : Condense o-phenylenediamine derivatives with carboxylic acids under acidic conditions to construct the imidazole ring .
Coupling Reactions : Link the Boc-protected amine to the imidazole-4-carboxylic acid moiety via nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure minimal side-product formation.
Q. How can researchers purify this compound to achieve high yields and purity?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate the compound while retaining Boc group integrity .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate impurities .
- Analytical Validation : Confirm purity via HPLC (>95% purity threshold) and characterize using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can regioselectivity challenges during derivatization of the imidazole ring be addressed?
- Methodological Answer :
- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., carboxylic acid) with trimethylsilyl (TMS) groups to direct substitutions to the desired position .
- Catalytic Control : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity at the 2-position of the imidazole ring .
- Computational Modeling : Predict reactive sites using DFT calculations to optimize reaction conditions .
Q. What analytical techniques resolve contradictions in structural characterization data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Multi-Technique Cross-Validation :
NMR Spectroscopy : Compare experimental ¹H/¹³C shifts with simulated data (e.g., using ACD/Labs or Gaussian) .
X-Ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms by obtaining single-crystal structures .
IR Spectroscopy : Confirm functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
- Case Study : Discrepancies in imidazole tautomerization can be resolved by analyzing pH-dependent NMR shifts .
Q. How can researchers assess the compound’s biological activity while accounting for Boc group stability?
- Methodological Answer :
- Boc Deprotection : Treat with TFA/DCM (1:1 v/v) to remove the Boc group before biological assays, ensuring compatibility with aqueous buffers .
- Activity Screening :
Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays .
Cell-Based Studies : Evaluate cytotoxicity (via MTT assays) and apoptosis induction in cancer cell lines (e.g., MCF-7) .
- Stability Monitoring : Use LC-MS to track Boc group integrity under physiological conditions (pH 7.4, 37°C) .
Q. What strategies mitigate instability of the carboxylic acid moiety during storage or reaction conditions?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to a methyl ester (using MeOH/H₂SO₄) for improved stability, followed by hydrolysis post-reaction .
- Storage Conditions : Store at -20°C under inert gas (N₂/Ar) to prevent decarboxylation or oxidation .
- In Situ Stabilization : Add radical scavengers (e.g., BHT) during reactions involving high temperatures or light exposure .
Data Contradiction & Validation
Q. How should researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Perform systematic tests in DMSO, ethanol, water, and hexane using UV-Vis spectroscopy to quantify solubility .
- Molecular Dynamics Simulations : Predict solvation free energies to explain discrepancies (e.g., hydrogen-bonding capacity of the carboxylic acid group) .
- Documentation : Report solvent purity grades and temperatures, as impurities or hydration states can skew results .
Tables for Key Data
Q. Table 1: Synthetic Yield Optimization
| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, MeCN | 85 | 92 | |
| Imidazole Formation | H₂SO₄, 80°C | 78 | 88 | |
| Final Coupling | EDC/HOBt, DMF | 70 | 95 |
Q. Table 2: Biological Activity of Analogues
| Analog Structure | Target Activity | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Benzimidazole-6-carboxylic acid | Antiviral | 0.45 | Neuraminidase inhibition | |
| Fluorobenzyl-imidazole | Anticancer | 1.2 | MTT (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
